N-(2-Amino-6-fluorophenyl)methanesulfonamide
CAS No.: 1511223-15-6
Cat. No.: VC4897985
Molecular Formula: C7H9FN2O2S
Molecular Weight: 204.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1511223-15-6 |
---|---|
Molecular Formula | C7H9FN2O2S |
Molecular Weight | 204.22 |
IUPAC Name | N-(2-amino-6-fluorophenyl)methanesulfonamide |
Standard InChI | InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3 |
Standard InChI Key | NYOOUOBNAOOQKS-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)NC1=C(C=CC=C1F)N |
Introduction
Structural Characterization and Nomenclature
N-(2-Amino-6-fluorophenyl)methanesulfonamide consists of a methanesulfonamide group (-SO₂NH₂CH₃) attached to a 2-amino-6-fluorophenyl ring. The fluorine atom at the para position relative to the amino group introduces steric and electronic effects that influence molecular interactions. Key structural parameters can be extrapolated from analogous compounds:
-
Bond lengths: The C–S bond in methanesulfonamide derivatives typically measures ~1.76–1.82 Å, while S–N bonds range from 1.63–1.67 Å .
-
Dihedral angles: The sulfonamide group often forms a dihedral angle of 70–85° with the aromatic plane, as observed in N-(2-fluorophenyl)methanesulfonamide (CAS 98611-90-6) .
Comparative analysis with N-[3-(2-amino-1-hydroxyethyl)-4-fluorophenyl]methanesulfonamide (CID 9838761) reveals that amino and fluorine substituents significantly alter solubility profiles, with logP values decreasing by 0.3–0.5 units compared to non-aminated analogs .
Synthetic Methodologies
While no direct synthesis of N-(2-amino-6-fluorophenyl)methanesulfonamide is documented, three viable routes can be proposed based on established sulfonamide chemistry:
Direct Sulfonation Approach
-
Starting material: 2-Amino-6-fluoroaniline
-
Reaction with methanesulfonyl chloride:
This method typically yields 60–75% pure product when conducted at 0–5°C .
Reductive Amination Pathway
-
Intermediate formation: 6-Fluoro-2-nitrobenzenesulfonyl chloride
-
Methylamine coupling:
-
Catalytic hydrogenation: Reduction of the nitro group using Pd/C or Raney nickel .
Solid-Phase Synthesis
Recent advances in combinatorial chemistry enable the use of Wang resin-bound fluorophenyl precursors for high-throughput synthesis (82–89% purity) .
Physicochemical Properties
Predicted properties based on QSAR modeling and analog data:
Property | Value | Source Analog |
---|---|---|
Molecular weight | 218.25 g/mol | |
Melting point | 142–145°C (extrapolated) | |
logP (octanol/water) | 1.85 ± 0.12 | |
Water solubility (25°C) | 2.8 mg/mL | |
pKa (sulfonamide NH) | 9.2–9.6 |
The fluorine atom at position 6 enhances metabolic stability compared to non-fluorinated analogs, as demonstrated in urinary retention studies of CID 9838761 .
Biological Activity and Applications
While specific pharmacological data for N-(2-amino-6-fluorophenyl)methanesulfonamide remains unavailable, structural analogs exhibit notable bioactivities:
-
Cytotoxicity: (E)-N-aryl-2-arylethenesulfonamides show IC₅₀ values of 1.2–8.7 μM against MCF-7 breast cancer cells .
-
Enzyme inhibition: Sulfonamides with amino-fluorophenyl groups demonstrate 78–92% inhibition of carbonic anhydrase IX at 10 nM concentrations .
-
Antimicrobial activity: Minimum inhibitory concentrations (MIC) of 16–32 μg/mL against S. aureus have been reported for related compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume